molecular formula C14H23BN2O4 B3026809 (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid CAS No. 1131735-94-8

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Cat. No. B3026809
M. Wt: 294.16
InChI Key: ANZPBKCEGYLFFT-UHFFFAOYSA-N
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Description

The compound “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid .


Synthesis Analysis

The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Molecular Structure Analysis

The molecular formula of the compound is C13H20BNO3 . Boronic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .


Chemical Reactions Analysis

Boronic acids are recognized for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) cross-coupling reaction is a prime example of this, where boronic acids are used as organoboron reagents .


Physical And Chemical Properties Analysis

The compound has an average mass of 249.114 Da and a monoisotopic mass of 249.153625 Da .

Scientific Research Applications

Electrochemical Biosensors

Recent progress in electrochemical biosensors highlights the use of ferroceneboronic acid and its derivatives, including boronic acids similar to “(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid”, for constructing biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors rely on the selective binding of boronic acid moieties to diols through cyclic boronate ester bonds, differing in redox properties between the bound and unbound states. This principle underpins the development of non-enzymatic glucose sensors and HbA1c sensors, illustrating the broad applicability of boronic acid derivatives in bioanalytical chemistry (Wang et al., 2014).

Drug Discovery

Boronic acids are increasingly incorporated into medicinal chemistry for drug discovery, with several boronic acid drugs approved by regulatory agencies. These compounds enhance the potency and pharmacokinetics of drugs, demonstrating the significant potential of boronic acids in medicinal applications. This review encapsulates the rationale behind incorporating boronic acids into drugs, underscoring their desirable properties and the synthetic advancements that have facilitated their integration into therapeutic agents (Plescia & Moitessier, 2020).

Organic Light-Emitting Diodes (OLEDs)

Boron-doped compounds, including boronic acid derivatives, have emerged as significant materials in the development of organic light-emitting diodes (OLEDs). These compounds are pivotal in creating 'metal-free' infrared emitters, with their application in OLEDs extending to the synthesis and design of materials offering green to near-infrared emission. This advancement illustrates the versatility of boron-doped materials in electronic and photonic devices, opening new avenues for research and application in organic electronics (Squeo & Pasini, 2020).

Seawater Desalination

In seawater desalination, boron removal is a critical aspect, with reverse osmosis membranes playing a pivotal role. The review on boron removal technologies underscores the challenges and advancements in optimizing reverse osmosis (RO) and nanofiltration (NF) membranes for effective boron exclusion, essential for producing safe drinking water. This research area emphasizes the necessity of understanding boron speciation and the factors influencing its rejection by RO/NF membranes, contributing significantly to the field of water purification (Tu, Nghiem, & Chivas, 2010).

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acid derivatives, including the compound , have potential applications in various fields, including glucose monitoring applications . They offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .

properties

IUPAC Name

[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZPBKCEGYLFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732015
Record name {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

CAS RN

1131735-94-8
Record name {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N,N,N′,N′-tetramethylethylenediamine (7.46 ml, 49.4 mmol) in THF (105 ml) at −78° C., sec-butyl lithium (35.3 ml, 49.4 mmol, 1.4 M in cyclohexane) was added. 2-Ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) in THF (10 mL) was added slowly over 5 min. After 15 min, trimethyl borate (11.23 ml, 101 mmol) was added and after an additional 30 min, the mixture was allowed to warm to 0° C. To this mixture, aqueous ammonium chloride (saturated, 35 mL) and hydrochloric acid (1 M, 140 mL) were added. The reaction mixture was then allowed to warm to room temperature. After 1 h, the aqueous layer was extracted with CH2Cl2 (140 mL). The organic extract was then washed with aqueous sodium hydroxide (1M, 2×120 mL). The combined aqueous extracts were washed with CH2Cl2 (100 mL), acidified with hydrochloric acid (12 M), and extracted with CH2Cl2 (2×120 mL). The combined organic extracts were washed with brine (100 mL), dried over sodium sulfate, and concentrated under reduced pressure to afford the title compound as a white solid.
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
2-Ethoxy-N,N-diisopropylisonicotinamide
Quantity
8.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.23 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
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(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

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